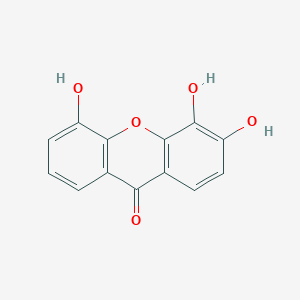
3,4,5-Trihydroxy-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trihydroxy-9H-xanthen-9-one is a xanthone derivative, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens. The compound’s structure consists of a xanthone core with three hydroxyl groups attached at the 3, 4, and 5 positions, which contribute to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trihydroxy-9H-xanthen-9-one typically involves the cyclization of polyphenolic precursors. One common method is the reaction of polyphenols with salicylic acids in the presence of dehydrating agents like acetic anhydride. Another approach involves the use of zinc chloride and phosphoryl chloride to improve yield and reduce reaction times .
Industrial Production Methods: Industrial production of xanthone derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction efficiency. This method allows for better control over reaction conditions and can produce higher yields in shorter times .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,5-Trihydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthone core can be reduced to form dihydroxanthones.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxanthones.
Substitution: Alkylated or acylated xanthones.
Applications De Recherche Scientifique
3,4,5-Trihydroxy-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antioxidant and enzyme inhibitor.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The biological activity of 3,4,5-Trihydroxy-9H-xanthen-9-one is primarily due to its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound can also generate reactive oxygen species, leading to oxidative stress in cancer cells, which contributes to its anti-cancer properties .
Comparaison Avec Des Composés Similaires
Mangiferin: A xanthone derivative with similar hydroxylation patterns, known for its anti-inflammatory and antioxidant properties.
1,3,5-Trihydroxy-2,4-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one: Another xanthone derivative with additional alkyl groups, exhibiting different biological activities.
Uniqueness: 3,4,5-Trihydroxy-9H-xanthen-9-one is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and medicine .
Propriétés
Formule moléculaire |
C13H8O5 |
|---|---|
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
3,4,5-trihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O5/c14-8-5-4-7-10(16)6-2-1-3-9(15)12(6)18-13(7)11(8)17/h1-5,14-15,17H |
Clé InChI |
GYXLJFKBGTVCHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)OC3=C(C2=O)C=CC(=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



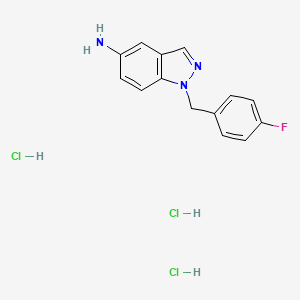
![2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B13101989.png)
![6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one](/img/structure/B13101991.png)

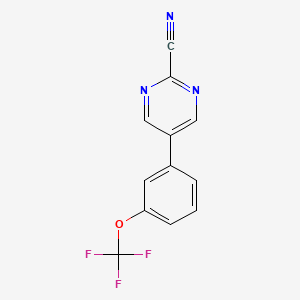
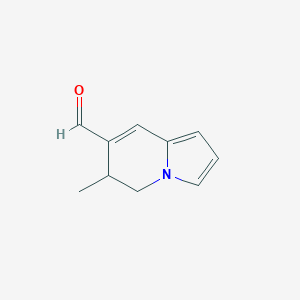
![2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102018.png)
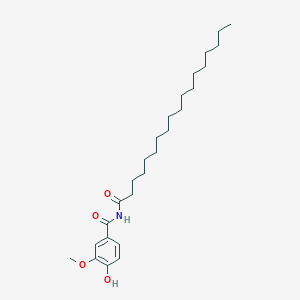
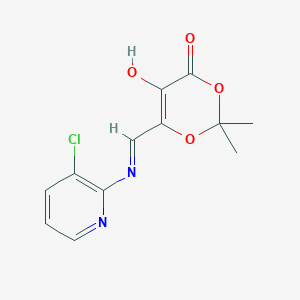
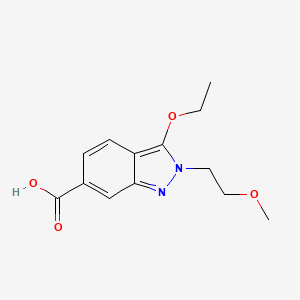
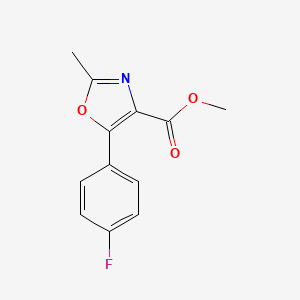

![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13102061.png)
